molecular formula C27H22FN3O4S B2533045 2-Amino-4-(2-ethoxyphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893293-17-9

2-Amino-4-(2-ethoxyphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2533045
CAS No.: 893293-17-9
M. Wt: 503.55
InChI Key: WSEDYAJYMMTMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(2-ethoxyphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C27H22FN3O4S and its molecular weight is 503.55. The purity is usually 95%.
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Scientific Research Applications

Monoamine Oxidase Inhibitory Activity

This compound and its derivatives have been studied for their monoamine oxidase inhibitory activity. Ahmad et al. (2019) synthesized a series of pyranobenzothiazines, including similar compounds, and evaluated them as selective inhibitors of monoamine oxidase A and B. Their research suggested that some synthetic derivatives could potentially target these isozymes, highlighting their significance in studying neurological disorders (Ahmad et al., 2019).

Synthesis of Novel Pyrimidine and Fused Pyrimidine Derivatives

Mahmoud et al. (2011) explored the synthesis of novel pyrimidine derivatives, including compounds similar to the one . Although their synthesized compounds did not exhibit antiviral activity, this research demonstrates the versatility of these compounds in creating novel pharmaceuticals (Mahmoud et al., 2011).

Antimicrobial Activity

Mahdi (2015) investigated the antimicrobial activity of various substituted benzothiazole compounds. They synthesized a series of compounds and tested them against different bacteria, finding varying degrees of effectiveness. This research underscores the potential use of such compounds in developing new antimicrobial agents (Mahdi, 2015).

Multicomponent Synthesis Peculiarities

Lega et al. (2016) studied the synthesis of 2-amino-3-R-4-aryl-4H-pyrans, closely related to the compound . They highlighted the peculiarities in their synthesis, which is crucial for understanding the chemical pathways and potential applications of such compounds in pharmaceuticals (Lega et al., 2016).

Synthesis of Fluorinated Heterocyclic Compounds

Shi et al. (1996) conducted research on synthesizing fluorine-bearing pyrazolones, pyrimidines, and other compounds, demonstrating the broader context in which these types of compounds are synthesized and studied. This research contributes to the understanding of the compound's potential applications in various pharmaceutical contexts (Shi et al., 1996).

Anticancer Evaluation

Bekircan et al. (2008) evaluated the anticancer potential of similar compounds. Their research into the anticancer activity against various cell lines provides insights into the potential therapeutic uses of these compounds in oncology (Bekircan et al., 2008).

Properties

IUPAC Name

2-amino-4-(2-ethoxyphenyl)-6-[(4-fluorophenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN3O4S/c1-2-34-23-10-6-4-8-20(23)24-21(15-29)27(30)35-25-19-7-3-5-9-22(19)31(36(32,33)26(24)25)16-17-11-13-18(28)14-12-17/h3-14,24H,2,16,30H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEDYAJYMMTMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=C(C=C5)F)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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